DL-erythro-4-Fluoroglutamine

Beschreibung

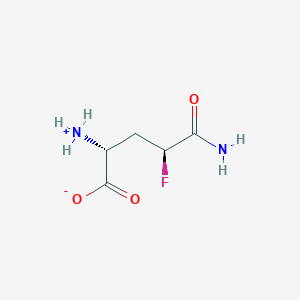

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEYFCBAWGQSGT-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])C(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])[NH3+])[C@@H](C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomer Research

DL-erythro Diastereomer Specificity in Biological Systems

The DL-erythro diastereomer of 4-fluoroglutamine (B592507), a racemic mixture of the D- and L-erythro enantiomers, exhibits notable specificity in its interactions with various biological systems. This specificity is primarily driven by the L-erythro isomer, (2S,4R)-4-fluoroglutamine, which often mimics the behavior of natural L-glutamine.

In studies involving bacterial degradation, a clear stereochemical preference was observed. While several bacterial species can degrade racemic 4-fluoroglutamate, analysis revealed that only the L-isomers of both erythro and threo forms were metabolized. ucd.ieucd.ie This selective degradation of the L-enantiomer highlights the stereospecificity of the bacterial enzymes involved. ucd.ie

The most striking example of specificity is seen in cancer cell metabolism. Numerous studies have identified the (2S,4R)-4-fluoroglutamine (L-erythro) isomer as a superior substrate for cellular uptake in tumor models. snmjournals.orgfrontiersin.org When the four stereoisomers were evaluated for their potential as PET imaging agents to trace glutamine metabolism, the (2S,4R)-configured isomer displayed the most promising properties, including high tumor cell uptake and retention. snmjournals.orgfrontiersin.org This high uptake is attributed to its effective use of the same cellular transporters as natural glutamine. researchgate.net

Further enzymatic studies have elucidated the specific interactions of the L-erythro isomer. It is recognized as a substrate for various aminotransferases and can be deamidated by enzymes like glutaminase (B10826351) found in rat kidney preparations. researchgate.nettouro.edu Additionally, (2S,4R)-4-fluoroglutamine has been identified as a strong inhibitor of sheep brain glutamine synthetase. researchgate.net

Distinction and Comparative Analysis with DL-threo-4-Fluoroglutamine Stereoisomers

The biological and biochemical effects of the erythro and threo diastereomers of 4-fluoroglutamine and its precursor, 4-fluoroglutamic acid, are markedly different. This distinction underscores the importance of stereochemistry in molecular interactions. Comparative studies have revealed significant differences in enzyme inhibition and substrate suitability.

One of the most significant distinctions was observed in the context of folate metabolism. Research on rat liver folylpolyglutamate synthetase, an enzyme crucial for folate-dependent pathways, showed that DL-threo-4-fluoroglutamate is an effective, concentration-dependent inhibitor. nih.gov In stark contrast, the DL-erythro isomer was only weakly inhibitory. nih.gov Furthermore, the DL-threo isomer acted as an alternate substrate for the enzyme and was incorporated into folate molecules, whereas the erythro isomer was poorly incorporated. nih.gov

Differences were also noted in their interaction with rat brain glutamate (B1630785) decarboxylase (GAD). While all four stereoisomers of 4-fluoroglutamate inhibit the enzyme, their efficacy varies. The L-threo and D-erythro isomers, which share a (4S) configuration, were more potent inhibitors than the L-erythro and D-threo isomers, which have a (4R) configuration. tandfonline.com

The following table summarizes the key comparative findings between the erythro and threo stereoisomers from various studies.

| Feature | DL-erythro Isomer | DL-threo Isomer | Source(s) |

| Inhibition of Folylpolyglutamate Synthetase | Weakly inhibitory | Effective, concentration-dependent inhibitor | nih.gov |

| Substrate for Folylpolyglutamate Synthetase | Poorly incorporated | Incorporated slightly less effectively than L-glutamate | nih.gov |

| Inhibition of Glutamate Decarboxylase (GAD) | L-erythro (4R): 35.8% inhibition; D-erythro (4S): 44.7% inhibition | L-threo (4S): 50.8% inhibition; D-threo (4R): 30.6% inhibition | tandfonline.com |

| Uptake in Tumor Cells (L-isomers) | (2S,4R)-4-FGln showed high uptake and was selected as the lead candidate for PET imaging. | (2S,4S)-4-FGln also displayed high uptake but was not pursued for further development. | snmjournals.org |

Impact of Stereochemistry on Biochemical Interactions and Pathways

The stereochemical configuration of 4-fluoroglutamine dictates its three-dimensional shape, which in turn governs its ability to bind to the active sites of enzymes and transporters. The precise orientation of the amino group, carboxyl group, and fluorine atom relative to each other is critical for biological recognition.

The importance of the configuration at the C2 carbon is paramount for cellular uptake. Studies have shown that a 2S configuration (characteristic of naturally occurring L-amino acids) is crucial for interaction with glutamine transporters in tumor cells. snmjournals.org Isomers with the 2R configuration exhibited significantly lower uptake, demonstrating the high stereoselectivity of these transport systems. snmjournals.org

Similarly, the configuration at the C4 carbon influences interactions with specific enzymes. For glutamate decarboxylase, isomers with a (4S) configuration (L-threo and D-erythro) are more effective inhibitors than those with a (4R) configuration (L-erythro and D-threo). tandfonline.com This suggests that the spatial position of the fluorine atom is a key factor in the binding and inhibition of this particular enzyme.

The impact of stereochemistry extends to entire metabolic pathways. In the case of folylpolyglutamate synthesis, the incorporation of DL-threo-4-fluoroglutamate acts as a chain-terminating event. nih.gov The resulting molecule, a pteroylglutamyl-γ-(4-fluoro)glutamate, is a very poor substrate for the addition of further glutamate residues. nih.gov This effectively halts the polyglutamylation pathway. The erythro isomer, being a poor substrate to begin with, does not have this chain-terminating effect. nih.gov This mechanism highlights how a subtle change in stereochemistry can profoundly alter a critical cellular process.

Synthetic Methodologies and Stereoselective Preparation

Racemic Mixture Synthesis Approaches, e.g., Michael Reaction

The preparation of 4-fluoroglutamine (B592507) typically begins with the synthesis of its precursor, 4-fluoroglutamic acid. A common and extensively reviewed method for producing 4-fluoroglutamic acid as a mixture of its racemic diastereomers (both erythro and threo forms) is the Michael reaction. researchgate.netnih.govresearchgate.netscispace.com This approach, along with inverse-Michael reactions and other fluorination techniques, provides the foundational mixture of all four stereoisomers of 4-fluoroglutamic acid. nih.govresearchgate.netscispace.comresearchgate.net

Once the racemic mixture of 4-fluoroglutamic acid stereoisomers is obtained, it is converted to 4-fluoroglutamine. This transformation is generally achieved through conventional peptide synthesis strategies involving aminolysis. nih.govscispace.comresearchgate.net The process requires protecting the amino and carboxylic acid groups not involved in the amidation, converting the gamma-carboxylic acid to an activated form, reacting it with ammonia (B1221849), and then removing the protecting groups. nih.govscispace.comresearchgate.net This sequence yields 4-fluoroglutamine as a mixture of its racemic erythro and threo forms. nih.govresearchgate.net

Enantiomeric and Diastereomeric Resolution Techniques

Given that racemic synthesis produces a mixture of stereoisomers, resolution techniques are critical for isolating specific, optically pure forms of 4-fluoroglutamine or its precursors. These methods can be broadly categorized into enzymatic and chemical strategies.

Enzymatic resolution offers a highly selective method for separating enantiomers. A well-documented strategy for resolving the stereoisomers of 4-fluoroglutamic acid involves the use of the enzyme aminoacylase (B1246476). ucd.ieacs.orgscribd.com In this multi-step process, the racemic diastereomers of 4-fluoroglutamic acid are first converted into their N-chloroacetyl derivatives. ucd.ie The diastereomers of these derivatives are then separated by recrystallization. Following the separation of the diastereomers, aminoacylase is used to selectively hydrolyze the N-chloroacetyl group from the L-enantiomer, allowing for the separation of the L-amino acid from the unhydrolyzed N-acetylated D-amino acid. ucd.ieresearchgate.net This method has been successfully applied to prepare L-erythro and L-threo-4-fluoroglutamic acid. ucd.ieresearchgate.net

Other enzymes have also been explored for resolution. For instance, E. coli glutamate (B1630785) decarboxylase has been used to generate enantiomerically pure D-4-fluoroglutamate from a racemic mixture. ucd.ie

Table 1: Enzymatic Resolution Strategies for 4-Fluoroglutamic Acid

| Enzyme | Strategy | Target Compound | Outcome |

| Aminoacylase | Selective hydrolysis of N-chloroacetyl group | Racemic N-chloroacetyl-4-fluoroglutamic acid diastereomers | Separation of L- and D-enantiomers |

| Glutamate Decarboxylase | Selective decarboxylation of L-enantiomer | Racemic 4-fluoroglutamic acid | Production of enantiomerically pure D-4-fluoroglutamate |

Chemical and physical separation methods are essential for isolating diastereomers and purifying enantiomers. Before enzymatic resolution can be effectively applied, the diastereomeric erythro and threo forms of the 4-fluoroglutamic acid precursor must often be separated. ucd.ie One effective physical method is the preferential crystallization of ester derivatives. ucd.ie For example, the erythro and threo diastereomers have been successfully separated through the preferential crystallization of their dimethyl and diisopropyl derivatives. ucd.ie

Chromatographic techniques are also indispensable. High-Performance Liquid Chromatography (HPLC) is a standard method for separating diastereomers that may arise during synthesis, particularly if reaction conditions cause epimerization at the C(2) position. google.com Chiral HPLC is specifically used to confirm the enantiomeric purity of the final products. nih.gov For larger-scale separations, flash column chromatography is another viable technique for isolating diastereomers. google.com

Asymmetric Synthesis Approaches for Optically Enriched Stereoisomers

To circumvent the need for resolving mixtures, researchers have developed asymmetric synthesis routes that aim to produce single, optically enriched stereoisomers directly. These methods often utilize chiral starting materials or catalysts to control the stereochemical outcome of the reaction.

One versatile strategy involves a Passerini three-component reaction to efficiently construct the backbone of 4-substituted glutamine derivatives. nih.gov This is followed by a series of reactions, including a key fluorination step, to provide the desired 4-fluoroglutamine stereoisomers with high optical purity. nih.gov Another approach is the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones (pyroglutamates) derived from L-glutamic acid. researcher.life This substrate-controlled method allows for the diastereoselective introduction of a fluorine atom. researcher.life

Syntheses using the "chiral pool" are also prominent. These methods begin with readily available, enantiomerically pure starting materials. For instance, optically active 4-fluoroglutamic acids have been obtained via asymmetric methodologies using the chiral pool. nih.govresearchgate.netresearchgate.net The synthesis of related compounds has been achieved starting from (R)-Garner's aldehyde, highlighting its utility as a versatile chiral building block. nih.govresearchgate.netresearchgate.net These asymmetric strategies are crucial for accessing specific stereoisomers like (2S,4R)-4-fluoroglutamine, which has shown significant potential in research applications. researchgate.netfrontiersin.org

Table 2: Asymmetric Synthesis Approaches for 4-Fluoroglutamine Stereoisomers

| Method | Key Step/Feature | Starting Material (Example) | Outcome |

| Passerini Reaction | Three-component reaction for skeleton construction | Isocyanide, aldehyde, carboxylic acid | Versatile route to all four stereoisomers with high optical purity nih.gov |

| Electrophilic Fluorination | Substrate-controlled diastereoselective fluorination | Enantiomerically pure 2-pyrrolidinones (from L-glutamic acid) | Synthesis of single stereoisomers of 4-fluorinated glutamic acids researcher.life |

| Chiral Pool Synthesis | Use of readily available chiral building blocks | (R)-Garner's aldehyde, L-glutamic acid | Optically enriched 4-fluoroglutamic acids and glutamines nih.govresearchgate.netresearchgate.net |

Enzymatic Interactions and Mechanistic Elucidation

Modulation of Folate Metabolism Enzymes

DL-erythro-4-Fluoroglutamine and its stereoisomers serve as critical tools for investigating the intricacies of folate metabolism. Their interactions with Folylpolyglutamate Synthetase (FPGS) and Dihydrofolate Reductase (DHFR) have been a subject of detailed research, revealing important structure-activity relationships.

Interaction with Folylpolyglutamate Synthetase (FPGS)

Folylpolyglutamate Synthetase (FPGS) is a crucial enzyme responsible for the addition of glutamate (B1630785) residues to folate and its analogs, a process essential for their intracellular retention and function. The introduction of a fluorine atom at the 4-position of glutamate significantly alters its interaction with FPGS, with distinct differences observed between the erythro and threo stereoisomers.

Research has shown that 4-fluoroglutamate can act as an alternate substrate for FPGS. nih.gov Specifically, the DL-threo isomer of 4-fluoroglutamate is incorporated into the polyglutamate chain. nih.gov However, the resulting product, a pteroylglutamyl-γ-(4-fluoro)glutamate, is a very poor substrate for subsequent glutamylation steps. nih.gov This effectively leads to a "leaky" chain termination of polyglutamate synthesis. nih.gov The addition of a second 4-fluoroglutamate molecule occurs only under forcing conditions, highlighting the inefficiency of the elongated fluorinated product as a substrate. nih.gov In contrast, the DL-erythro isomer is only poorly incorporated by FPGS, demonstrating its limited activity as an alternate substrate. nih.gov

The consequence of this chain termination is significant, as polyglutamylation is a key mechanism for the cellular retention and efficacy of antifolate drugs. By truncating the polyglutamate tail, fluoroglutamate-containing analogs can have altered pharmacological profiles.

The stereochemistry at the 4-position of fluoroglutamate is a critical determinant of its inhibitory effect on FPGS. DL-threo-4-Fluoroglutamate has been identified as an effective, concentration-dependent inhibitor of the polyglutamylation of both tetrahydrofolate and methotrexate (B535133). nih.gov Conversely, the DL-erythro isomer exhibits only weak inhibitory activity against FPGS. nih.gov This pronounced difference in inhibitory potency underscores the high degree of stereospecificity of the FPGS active site. L-Homocysteate and 4-threo-fluoroglutamate have been noted as alternate substrates that act as chain termination inhibitors, preventing or severely retarding the further addition of glutamate moieties. nih.gov

Table 1: Interaction of 4-Fluoroglutamate Stereoisomers with Folylpolyglutamate Synthetase (FPGS)

| Compound | Role | Efficacy | Mechanism |

|---|---|---|---|

| DL-threo-4-Fluoroglutamate | Alternate Substrate & Inhibitor | Effective | Acts as a chain-terminating inhibitor. The resulting product is a poor substrate for further glutamylation. nih.govnih.gov |

| DL-erythro-4-Fluoroglutamate | Weak Inhibitor | Weakly inhibitory and poorly incorporated. nih.gov | Limited interaction with the active site. |

Dihydrofolate Reductase (DHFR) Interactions

Dihydrofolate Reductase (DHFR) is the primary target of the widely used antifolate drug, methotrexate. The incorporation of 4-fluoroglutamate into methotrexate to form γ-fluoromethotrexate (FMTX) has provided valuable insights into the drug-enzyme interactions. It is important to note that the studies on DHFR interactions have been conducted with the methotrexate analogs containing fluoroglutamate, rather than with 4-fluoroglutamine (B592507) itself.

Analogs of methotrexate containing 4-fluoroglutamate, specifically the erythro and threo isomers of FMTX, have been shown to be potent inhibitors of DHFR. umich.edu Both the D,L-erythro and D,L-threo diastereomers of FMTX inhibit isolated DHFR to a similar extent as methotrexate, as determined by their IC50 values. umich.edu Methotrexate itself is a competitive inhibitor of DHFR, binding to the same site as the natural substrate, dihydrofolate. nih.gov The interaction of these inhibitors is a slow, tight-binding process. nih.gov

Displacement studies have revealed differences in the binding dynamics of the FMTX isomers. The erythro isomer of FMTX and methotrexate exhibit essentially the same rate of displacement from DHFR that has been saturated with radiolabeled methotrexate. nih.govacs.org In reciprocal experiments, where DHFR was saturated with radiolabeled erythro-FMTX, both methotrexate and the erythro isomer showed equivalent displacement. nih.govacs.org This suggests that the erythro isomer of FMTX closely mimics the binding behavior of methotrexate. nih.govacs.org

A distinct stereospecificity is observed in the interaction of FMTX diastereomers with DHFR. nih.govacs.org While both the erythro and threo isomers are effective inhibitors, their dissociation rates from the enzyme differ significantly. nih.govacs.org When DHFR is saturated with radiolabeled threo-FMTX, the radiolabel is displaced at a much faster rate compared to complexes with either methotrexate or erythro-FMTX. nih.govacs.org This indicates that the threo isomer has a faster off-rate from the enzyme. nih.govacs.org Consequently, of the two diastereomers, the erythro isomer of FMTX more closely resembles the interaction properties of methotrexate with DHFR. nih.govacs.org

Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Fluorinated Analogs

| Compound | Comparative IC50 | Binding Dynamics | Off-rate |

|---|---|---|---|

| Methotrexate (MTX) | Standard | Exhibits a specific rate of displacement from DHFR. nih.govacs.org | Slower off-rate compared to threo-FMTX. nih.govacs.org |

| erythro-Fluoromethotrexate (erythro-FMTX) | Equivalent to MTX umich.edu | Shows a rate of displacement similar to MTX. nih.govacs.org | Similar to MTX. nih.govacs.org |

| threo-Fluoromethotrexate (threo-FMTX) | Equivalent to MTX umich.edu | Displaced from DHFR at a much faster rate. nih.govacs.org | Faster off-rate compared to MTX and erythro-FMTX. nih.govacs.org |

Interactions with Glutamate Metabolism Enzymes

Research into the effects of 4-fluoroglutamate (4-F-Glu) stereoisomers on rat brain glutamate decarboxylase (GAD) has shown that all stereoisomers inhibit the enzyme's catalytic activity. tandfonline.comresearchgate.net The inhibition of L-glutamate decarboxylation is achieved in a competitive and reversible manner. tandfonline.com

The inhibitory potency of 4-fluoroglutamate stereoisomers on rat brain GAD varies significantly, with the D-erythro isomer being the most effective. tandfonline.comresearchgate.net At a concentration of 1 x 10⁻² M, in the presence of 1.23 x 10⁻² M L-glutamate, D-erythro-4-F-Glu demonstrated approximately 70% inhibition of GAD. tandfonline.comresearchgate.net The inhibition by all stereoisomers was determined to be of a competitive type. tandfonline.comresearchgate.net

The inhibition constants (Ki) further illustrate the differences in potency among the stereoisomers. The D-erythro isomer exhibits the lowest Ki value, indicating the highest affinity for the enzyme's active site among the tested isomers. The influence of all stereoisomers was found to be largely reversible upon dialysis, with only a minor exception for the D-erythro isomer. tandfonline.comresearchgate.net Furthermore, the inhibitory action was shown to be independent of the addition of external pyridoxal-5'-phosphate, the enzyme's coenzyme. tandfonline.com

Table 1: Inhibition of Rat Brain Glutamate Decarboxylase by 4-Fluoroglutamate Stereoisomers

| Stereoisomer | Inhibition Constant (Ki) (M) | % Inhibition (at 1x10⁻² M) | Stereochemical Configuration at C4 |

|---|---|---|---|

| D-erythro | 2 x 10⁻³ | ~70% | (4S) |

| L-threo | Not specified | 44.7% | (4S) |

| L-erythro | 1.1 x 10⁻² | 35.8% | (4R) |

| D-threo | 1.1 x 10⁻² | 30.6% | (4R) |

Data sourced from studies on rat brain GAD. tandfonline.comresearchgate.net

(2S,4R)4-Fluoroglutamate (L-erythro-4-fluoroglutamate), the L-isomer within the DL-erythro mixture, has been identified as a substrate for glutamate dehydrogenase (GDH). nih.govnih.gov Studies using beef liver glutamate dehydrogenase at pH 10.5 showed that the rate of NAD⁺ reduction in the presence of L-erythro-4-FGlu was comparable to that of the natural substrate, L-glutamate. nih.gov Specifically, the rate for L-glutamate was 3.39 ± 0.27 nmol/min/mU, while for L-erythro-4-FGlu it was 2.72 ± 0.37 nmol/min/mU, indicating that L-glutamate is only a slightly better substrate under these conditions. nih.gov

The ability of L-erythro-4-FGlu to act as a substrate for GDH is a crucial aspect of its metabolism, allowing it to enter pathways connected to the tricarboxylic acid (TCA) cycle. turkupetcentre.net

The interaction of 4-fluoroglutamate with glutamine synthetase (GS) is multifaceted, with reports indicating both inhibitory and substrate activities, often dependent on the specific stereoisomer and the source of the enzyme.

More recent and specific investigations focusing on the (2S,4R)-isomer (L-erythro-4-fluoroglutamate) have demonstrated that it is a potent inhibitor of sheep brain glutamine synthetase but does not act as a substrate for this enzyme. researchgate.netnih.govnih.govtouro.edu This highlights a significant divergence in how the fluorinated analog is processed compared to its parent compound, glutamine.

Conversely, older literature presents a more complex picture. A study by Firsova et al. reported noncompetitive inhibition of glutamine synthetase by a D,L-4-fluoroglutamate mixture. tandfonline.com Another study by Unkeless and Goldman suggested that both diastereoisomers of 4-fluoroglutamate could serve as alternative substrates for glutamine synthetase. tandfonline.com These conflicting historical reports may stem from differences in the enzyme sources or experimental setups. However, the current consensus, based on studies with the purified L-erythro isomer, points towards strong inhibition without significant substrate turnover in mammalian systems. researchgate.netnih.govnih.govtouro.edu

Glutamate Decarboxylase (GAD) Modulation

Other Aminotransferase and Hydrolase Interactions

The L-erythro isomer of 4-fluoroglutamine, (2S,4R)4-FGlu, is recognized as a substrate for a variety of glutamate-utilizing aminotransferases. nih.govnih.govmedchemexpress.com This substrate activity allows the compound to participate in transamination reactions, a key part of amino acid metabolism.

Specifically, (2S,4R)4-FGlu has been shown to replace L-glutamate as a substrate for several highly purified aminotransferases. nih.gov These include:

Rat liver mitochondrial aspartate aminotransferase

Pig heart cytosolic aspartate aminotransferase

Pig heart alanine (B10760859) aminotransferase

The interaction with alanine aminotransferase is particularly noteworthy, as this enzyme catalyzes both a standard aminotransferase reaction and a competing γ-elimination reaction that results in defluorination to produce α-ketoglutarate. nih.govnih.gov The ability of (2S,4R)4-fluoroglutamine to act as a substrate for various aminotransferases makes it a useful tracer for positron emission tomography (PET) imaging in metabolic studies. medchemexpress.com

Table 2: Substrate Activity of (2S,4R)4-Fluoroglutamate with Purified Aminotransferases

| Enzyme | Source | Substrate Activity |

|---|---|---|

| Aspartate Aminotransferase | Rat Liver Mitochondria | Yes |

| Aspartate Aminotransferase | Pig Heart Cytosol | Yes |

| Alanine Aminotransferase | Pig Heart | Yes (competing with γ-elimination) |

Data based on in vitro studies with the purified (2S,4R) isomer. nih.govnih.gov

Regarding hydrolase interactions, studies on methotrexate analogs containing D,L-erythro,threo-4-fluoroglutamate have shed light on the stereospecificity of γ-glutamyl hydrolase (also known as carboxypeptidase G2 or CPG2). umich.edu When D,L-e,t-γ-fluoroMTX was treated with CPG2, only 50% of the starting material was hydrolyzed, which is consistent with the hydrolysis of only the L-erythro and L-threo isomers. umich.edu This indicates that γ-glutamyl hydrolase is specific for the L-enantiomer and does not process the D-isomer. umich.edu This enzymatic specificity is a critical consideration in the metabolism of racemic mixtures containing 4-fluoroglutamate.

Carboxypeptidase G (CPG) Hydrolysis and Enzyme Sensitivity

Carboxypeptidase G (CPG) demonstrates the ability to hydrolyze methotrexate analogs containing 4-fluoroglutamic acid. umich.edu Studies on a racemic mixture of D,L-erythro,threo-4-fluoromethotrexate (D,L-e,t-FMTX) revealed that the compound is a substrate for CPG, although it is processed at a slower rate compared to D,L-methotrexate. umich.edu The rate of hydrolysis for D,L-e,t-FMTX was found to be 7- to 9-fold less active than that of D,L-methotrexate. umich.edu

Despite the reduced rate, increasing the concentration of CPG resulted in a limit digest that hydrolyzed 50% of the starting material, which is consistent with the hydrolysis of both the L-erythro and L-threo isomers present in the racemic mixture. umich.edu This indicates that CPG can act on the L-enantiomers of both the erythro and threo diastereomers of 4-fluoroglutamic acid-containing substrates. umich.edu

Table 1: Comparative Substrate Activity with Carboxypeptidase G (CPG)

| Substrate | Relative Activity vs. D,L-MTX | Percentage Hydrolyzed (Limit Digest) |

|---|---|---|

| D,L-erythro,threo-FMTX | 7- to 9-fold less active umich.edu | ~50% umich.edu |

Leucine (B10760876) Aminopeptidase (LAP) Substrate Characteristics

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the cleavage of leucine residues from the N-terminus of peptides and proteins. nih.govebi.ac.uk These zinc-containing enzymes are involved in various biological processes through the degradation of bioactive peptides. nih.gov The activity of LAPs can be quantified using fluorogenic substrates, such as L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC). caymanchem.commedchemexpress.com Upon enzymatic cleavage of this substrate, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, allowing for sensitive detection of enzyme activity. caymanchem.commedchemexpress.com While direct studies on DL-erythro-4-Fluoroglutamine as a substrate for LAP are not extensively detailed in the provided context, the general function of LAP involves the hydrolysis of N-terminal amino acid residues, suggesting that fluorinated analogs like 4-fluoroglutamine could potentially interact with the active site of these enzymes.

Enzymatic Defluorination and Deamination Pathways

The enzymatic breakdown of 4-fluoroglutamine and its corresponding acid, 4-fluoroglutamate, involves distinct pathways that lead to the removal of both the fluorine atom (defluorination) and the amino group (deamination). nih.govucd.ie These pathways are crucial for the metabolism of this fluorinated analog and result in the generation of common metabolic intermediates. nih.gov

Several bacterial species have demonstrated the ability to degrade racemic 4-fluoroglutamate. nih.govucd.ie A notable characteristic of this microbial degradation is its high stereoselectivity. nih.govucd.ie Studies using chiral gas chromatography-mass spectrometry on culture supernatants revealed that only the L-isomer of 4-fluoroglutamate was degraded, leaving the D-isomer untouched in the medium. nih.govucd.ie This selective degradation of the L-enantiomer presents a potential method for the resolution of racemic DL-4-fluoroglutamate to produce enantiomerically pure D-4-fluoroglutamate. nih.govucd.ie

Cell-free extracts from bacteria such as Streptomyces cattleya and Proteus mirabilis have been shown to catalyze this transformation, generating equimolar amounts of fluoride (B91410) ion and ammonia (B1221849). nih.govucd.ie The enzymatic activity responsible for this defluorination and deamination is located in the soluble fraction of the cell extracts. nih.govucd.ie

A key mechanism in the metabolism of 4-fluoroglutamate is a γ-elimination reaction. nih.govnih.govresearchgate.net This reaction involves the elimination of the fluoride ion from the γ-carbon of 4-fluoroglutamate, which leads to the formation of α-ketoglutarate and ammonia. nih.gov Rat liver cytosolic fractions have been shown to catalyze this γ-elimination. nih.govnih.govresearchgate.net

One of the enzymes identified as being responsible for this reaction is alanine aminotransferase. nih.govnih.gov This enzyme catalyzes both a γ-elimination reaction and a competing aminotransferase reaction with (2S,4R)-4-fluoroglutamate. nih.govnih.gov The coupling of an initial deamidation of (2S,4R)-4-fluoroglutamine to (2S,4R)-4-fluoroglutamate, followed by this γ-elimination, explains the detection of free fluoride ion in tissues exposed to fluorinated glutamine analogs. nih.govnih.govresearchgate.netresearchgate.net This pathway represents a significant route for the metabolic breakdown of 4-fluoroglutamine, ultimately converting it into α-ketoglutarate, a central metabolite in the Krebs cycle. nih.govutupub.fi

Table 2: Summary of Enzymatic Pathways for 4-Fluoroglutamine/Glutamate

| Pathway | Enzyme/System | Key Stereoisomer | Products |

|---|---|---|---|

| Microbial Degradation | Pseudomonas sp., S. cattleya, P. mirabilis nih.govucd.ie | L-4-Fluoroglutamate nih.govucd.ie | D-4-Fluoroglutamate, Fluoride, Ammonia nih.govucd.ie |

Cellular and Molecular Biological Investigations

Glutamine Transporter Interactions and Uptake Mechanisms

DL-erythro-4-Fluoroglutamine, a fluorinated analog of the amino acid L-glutamine, leverages the same cellular transport machinery as its natural counterpart to enter cells. osti.govresearchgate.net The cellular uptake of glutamine is mediated by a variety of amino acid transporters, and studies utilizing the fluorine-18 (B77423) labeled (2S,4R) stereoisomer of 4-fluoroglutamine (B592507) (¹⁸F4-FGln), which is a component of the DL-erythro mixture, have been instrumental in elucidating these pathways. osti.govresearchgate.netnih.gov This radiolabeled tracer has been developed specifically to probe glutamine transport and metabolism in vivo using Positron Emission Tomography (PET). osti.govnih.gov Its transport into cells is a prerequisite for its subsequent metabolic effects and is a critical area of investigation, particularly in cancer biology where glutamine addiction is a known phenomenon. osti.govnih.gov

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a major sodium-dependent transporter responsible for the cellular uptake of neutral amino acids, including glutamine. nih.govnih.govfrontiersin.orgresearchgate.net It functions as an obligatory exchanger, mediating a 1:1 exchange of amino acids across the plasma membrane. researchgate.netmdpi.com Given its role in supplying glutamine to rapidly proliferating cells, ASCT2 is frequently overexpressed in various cancers, making it a key therapeutic target. nih.govfrontiersin.orgbiorxiv.org

Research, including competitive inhibition studies, has confirmed that (2S,4R)-4-fluoroglutamine is a substrate for ASCT2. osti.gov This indicates that the fluorinated analog directly competes with glutamine for binding and translocation by this transporter. The ability of ASCT2 to transport (2S,4R)-4-fluoroglutamine underpins its use as a PET imaging agent to visualize tissues with high glutamine uptake, which often corresponds to high ASCT2 expression. osti.govnih.gov While other transporters like those from the LAT and SNAT families also contribute to glutamine transport, ASCT2 is considered a principal route for fluoroglutamine entry into many cancer cells. nih.gov

| Transporter | Gene Symbol | Interaction/Role | Reference |

|---|---|---|---|

| Alanine-Serine-Cysteine Transporter 2 | SLC1A5 | Transports (2S,4R)-4-fluoroglutamine into the cell. | osti.govnih.gov |

| Large-Neutral Amino Acid Transporters | SLC7/SLC43 | Contributes to overall glutamine transport; potential interaction with fluoroglutamine. | nih.gov |

| Sodium-Coupled Neutral Amino Acid Transporters | SLC38 | Contributes to overall glutamine transport; potential interaction with fluoroglutamine. | nih.gov |

Perturbation of Cellular Glutamine Metabolic Pathways

Once internalized, DL-erythro-4-fluoroglutamine has the potential to disrupt the intricate network of metabolic pathways that depend on glutamine. Glutamine is a pleiotropic molecule, serving not only as a building block for proteins but also as a primary nitrogen donor for the synthesis of nucleotides and other amino acids, and as a carbon source for energy production. plos.orgfrontiersin.orgembopress.org While some studies indicate that (2S,4R)-4-fluoroglutamine is minimally metabolized within tumor cells, its structural similarity to glutamine allows it to interact with key metabolic enzymes, acting as either a substrate or an inhibitor, thereby perturbing normal cellular processes. osti.govresearchgate.net

Glutamine plays a crucial anaplerotic role by replenishing tricarboxylic acid (TCA) cycle intermediates, a process vital for rapidly proliferating cells. embopress.orgcardiff.ac.uk This pathway, known as glutaminolysis, involves the conversion of glutamine to glutamate (B1630785) by glutaminase (B10826351), followed by the conversion of glutamate to the TCA cycle intermediate α-ketoglutarate. cardiff.ac.uk

As the most abundant amino acid, glutamine is the principal carrier of nitrogen in the body and a key nitrogen donor for the biosynthesis of numerous essential molecules, including purines, pyrimidines, and other non-essential amino acids. frontiersin.orgembopress.org The metabolism of DL-erythro-4-fluoroglutamine can interfere with this critical function.

Enzymological studies show that (2S,4R)-4-fluoroglutamine can be deamidated by rat kidney preparations, a reaction likely catalyzed by glutaminase, releasing its amide nitrogen. researchgate.net Furthermore, both (2S,4R)-4-fluoroglutamine and its deamidated form, (2S,4R)-4-fluoroglutamate, are substrates for various aminotransferases, enabling the transfer of their amino group. researchgate.net A significant finding is that (2S,4R)-4-fluoroglutamate acts as a strong inhibitor of glutamine synthetase, the enzyme responsible for creating glutamine from glutamate and ammonia (B1221849). researchgate.net This inhibition can disrupt the body's primary mechanism for ammonia detoxification and nitrogen assimilation, highlighting a significant perturbation of nitrogen metabolism. researchgate.net

| Enzyme | Metabolite | Observed Effect | Reference |

|---|---|---|---|

| Glutaminase | (2S,4R)-4-Fluoroglutamine | Substrate (undergoes deamidation). | researchgate.net |

| Aminotransferases | (2S,4R)-4-Fluoroglutamine | Substrate. | researchgate.net |

| Aminotransferases | (2S,4R)-4-Fluoroglutamate | Substrate (undergoes competing γ-elimination and aminotransferase reactions). | researchgate.net |

| Glutamate Dehydrogenase | (2S,4R)-4-Fluoroglutamate | Substrate. | researchgate.net |

| Glutamine Synthetase | (2S,4R)-4-Fluoroglutamate | Strong inhibitor. | researchgate.net |

| Folylpolyglutamate Synthetase | DL-erythro-4-Fluoroglutamate | Weakly inhibitory. | nih.gov |

The synthesis of macromolecules such as proteins and nucleic acids is heavily dependent on a steady supply of glutamine. plos.orgfrontiersin.org DL-erythro-4-fluoroglutamine can interfere with these pathways by acting as an imposter substrate. While it may be incorporated into a biosynthetic pathway, the presence of the fluorine atom can hinder subsequent enzymatic steps.

A clear example of this mechanism involves the synthesis of folylpolyglutamates, which are essential cofactors for the synthesis of purines and thymidylate. Studies on the related isomer, DL-threo-4-fluoroglutamate, showed that it acts as an alternate substrate for folylpolyglutamate synthetase. nih.gov The resulting product, a pteroylglutamyl-γ-(4-fluoro)glutamate, is a very poor substrate for the addition of further glutamate residues. nih.gov This effectively halts the elongation of the polyglutamate chain, a mechanism described as "leaky" chain termination. nih.gov Although the erythro isomer was found to be only weakly inhibitory in this specific system, this chain-termination principle illustrates how fluorinated analogs can disrupt critical macromolecular synthesis pathways. nih.gov

Cellular redox homeostasis, the balance between oxidizing and reducing species, is critical for cell survival, and dysregulation is implicated in numerous diseases. mdpi.comnih.govfrontiersin.org Glutamine metabolism is intrinsically linked to redox balance through the synthesis of glutathione (B108866) (GSH), the cell's most abundant antioxidant. researchgate.netplos.org Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine.

By serving as a precursor to 4-fluoroglutamate, DL-erythro-4-fluoroglutamine can enter the metabolic pool that feeds into glutathione synthesis. researchgate.net However, any alteration in the rate of glutamate (or fluoroglutamate) production from glutamine (or fluoroglutamine) can impact the cell's capacity to regenerate GSH and respond to oxidative stress. frontiersin.org Furthermore, by inhibiting glutamine synthetase, 4-fluoroglutamate can alter the intracellular glutamine/glutamate ratio, which could have downstream consequences on the antioxidant system. researchgate.net The activation of the transcription factor NRF2, a master regulator of the antioxidant response, is a key cellular defense against redox stress, and its modulation by metabolic shifts, including those induced by glutamine analogs, is an area of ongoing investigation. frontiersin.orgmdpi.com

Referenced Compounds

Preclinical Research Methodologies and Models

In Vitro Cellular Assays for Biochemical Activity

Cell Line Uptake Studies and Transport Dynamics

The cellular uptake and transport of (2S,4R)-4-[18F]Fluoroglutamine ([¹⁸F]4-FGln), a radiolabeled analog of glutamine, have been extensively studied in various cancer cell lines to understand its potential as an imaging agent for glutamine-dependent tumors. These in vitro assays are crucial for characterizing the compound's transport mechanisms and its relationship with natural glutamine pathways.

In human multiple myeloma (MM) cell lines, such as RPMI8226 and JJN3, (2S,4R)-4-fluoroglutamine (4-FGln) has been validated as a glutamine transport analogue. bioassaysys.com Studies have shown that 4-FGln is rapidly accumulated in these cells, with uptake reaching a maximum within 5 minutes of incubation. frontiersin.org To determine if 4-FGln utilizes the same transporters as glutamine, competitive inhibition studies have been performed. In these experiments, the uptake of radiolabeled glutamine ([³H]-Gln) was measured in the presence of increasing concentrations of either unlabeled glutamine or 4-FGln. The results indicated that 4-FGln inhibited the uptake of [³H]-Gln with a potency comparable to that of natural glutamine, suggesting they share common transport pathways. frontiersin.org The maximal inhibition of [³H]-Gln uptake was approximately 70% for both compounds. frontiersin.org

Further investigations into the specific transporters involved have been conducted using competitive inhibitors for major amino acid transport systems. In 9L rat glioma cells, competitive inhibition studies were performed using specific inhibitors for system A, ASC, L, and N. These studies help to elucidate the primary routes of entry for [¹⁸F]4-FGln into cancer cells. Previous research has indicated that [¹⁸F]4-FGln is taken up by glutamine transporters, including ASCT2, in solid tumors. frontiersin.orgresearchgate.net The expression of these transporters can vary between different cancer cell lines. For instance, in prostate cancer cell lines, the expression of the glutamine transporter ASCT2 was found to be significantly higher in LNCaP cells compared to DU-145 cells. nih.gov

Time-dependent uptake studies in 9L and SF188 glioblastoma cells have demonstrated high uptake of [¹⁸F]4-FGln. In 9L cells, the tracer showed a linearly increasing uptake, reaching a maximum of approximately 15.7% of the injected dose per 100 µg of protein at 120 minutes. The uptake in SF188 cells, which have an amplified c-Myc oncogene and are considered "glutamine-addicted," was comparable to that of [³H]-l-glutamine but higher than that of the glucose analog [¹⁸F]-FDG. A significant portion of the intracellular [¹⁸F]4-FGln was found to be incorporated into proteins, with 72% in 9L cells and 62% in SF188 cells after 2 hours.

| Cell Line | Compound | Key Finding | Reference |

|---|---|---|---|

| RPMI8226 (Multiple Myeloma) | 4-FGln | Inhibited [³H]-Gln uptake with a potency comparable to natural glutamine. | frontiersin.org |

| JJN3 (Multiple Myeleloma) | 4-FGln | Rapid accumulation, reaching a maximum at 5 minutes of incubation. | frontiersin.org |

| 9L (Rat Glioma) | [¹⁸F]4-FGln | Linear increasing uptake, reaching a maximum of 15.7 ± 1.0 %ID/100 µg of protein at 120 min. | |

| SF188 (Human Glioblastoma) | [¹⁸F]4-FGln | Uptake is comparable to [³H]-l-glutamine but higher than [¹⁸F]-FDG. | |

| LNCaP (Prostate Cancer) | Glutamine | Higher expression of ASCT2 transporter compared to DU-145 cells. | nih.gov |

Enzyme Activity Assays in Cell-Free Systems

The biochemical activity of DL-erythro-4-Fluoroglutamine and its metabolites has been investigated using purified enzymes in cell-free systems to understand their metabolic fate. These in vitro studies are essential for identifying the enzymes that can process these fluorinated analogs and the potential metabolic pathways involved.

Research has been conducted on the interaction of (2S,4R)-4-fluoroglutamine (4-FGln) and its metabolite (2S,4R)-4-fluoroglutamate (4-FGlu) with various purified enzymes. nih.gov One of the key metabolic reactions for glutamine is its conversion to glutamate (B1630785), catalyzed by glutaminase (B10826351). In vivo, a glutaminase reaction that converts 4-FGln to ¹⁸F-4-fluoroglutamate has been demonstrated. elabscience.com

In cell-free assays, the activity of specific enzymes in the presence of 4-FGln can be measured. For example, the ecto-enzyme γ-glutamyltransferase is known to catalyze a glutaminase reaction. nih.gov The potential for other enzymes to metabolize 4-FGln has also been explored. For instance, L-amino acid oxidase activity can be assayed by measuring the formation of the corresponding α-keto acid. nih.gov Another enzyme, ω-amidase, which acts on α-keto-γ-methiolbutyrate (KGM), has been assayed by measuring the formation of α-ketoglutarate. nih.gov

Furthermore, it has been shown that cytoplasmic alanine (B10760859) aminotransferase is the only known enzyme to produce free ¹⁸F as a secondary metabolic product from 4-FGln. elabscience.com The development of HPLC methods is underway to determine the contribution of various metabolic pathways in both normal and cancerous tissues. nih.gov

In Vivo Animal Models for Metabolic Studies

Murine Models for Glutamine Metabolism Assessment

Murine models are instrumental in the in vivo assessment of glutamine metabolism using [¹⁸F]4-FGln. Both transgenic and xenograft mouse models have been employed to study the uptake and kinetics of this tracer in various cancers.

In a study involving transgenic mouse models of hepatocellular carcinoma (HCC) induced by MYC and MET protooncogenes, [¹⁸F]4-FGln positron emission tomography (PET) was used to compare the metabolic kinetic parameters with the levels of glutamine metabolism. elabscience.comnih.gov The results showed that the influx rate constants (K₁) were significantly higher in MYC tumors, which are known to have increased glutamine metabolism, compared to MET tumors under fasting conditions. elabscience.com Specifically, the K₁ for MYC tumors was 0.374 ± 0.133, while for MET tumors it was 0.141 ± 0.058. elabscience.com

Mouse models of breast cancer have also been utilized to examine the uptake kinetics of [¹⁸F]4-FGln at baseline and after treatment with a glutaminase inhibitor. These studies, using triple-negative breast cancer and receptor-positive xenografts in athymic mice, have demonstrated that [¹⁸F]4-FGln uptake is largely reversible. nih.gov

Furthermore, in vivo stability studies of [¹⁸F]4-FGln have been performed in C57BL/6J and Foxn1nu/nu mice. These studies are crucial for understanding the metabolic fate of the tracer in a living organism.

| Murine Model | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| Transgenic (MYC-induced) | Hepatocellular Carcinoma | Significantly higher influx rate constant (K₁) for [¹⁸F]4-FGln compared to MET tumors. | elabscience.com |

| Transgenic (MET-induced) | Hepatocellular Carcinoma | Lower influx rate constant (K₁) for [¹⁸F]4-FGln compared to MYC tumors and normal liver. | elabscience.com |

| Athymic mice with breast cancer xenografts | Breast Cancer | Demonstrated largely reversible uptake of [¹⁸F]4-FGln in tumors. | nih.gov |

| C57BL/6J and Foxn1nu/nu mice | N/A (Stability Study) | Used to assess the in vivo stability of [¹⁸F]4-FGln. |

Xenograft and Syngeneic Models in Specific Research Contexts

Xenograft and syngeneic models are fundamental tools in preclinical cancer research, each offering distinct advantages for studying tumor biology and therapeutic responses. Xenograft models involve the implantation of human tumor cells or tissues into immunodeficient mice, allowing for the study of human cancers in a living organism. frontiersin.org In contrast, syngeneic models use cancer cell lines derived from the same inbred strain of mice as the host, enabling research in the context of a competent immune system.

In the context of DL-erythro-4-Fluoroglutamine research, both model types have been utilized. Xenograft models have been extensively used to evaluate the uptake of [¹⁸F]4-FGln in various human cancers. For instance, subcutaneous glioma xenografts in mice have been created by injecting rat BT4C glioma cells into athymic nude mice. researchgate.net Orthotopic models have also been developed by injecting patient-derived glioma cells into the brains of mice. researchgate.net These models have shown preferential uptake of [¹⁸F]4-FGln in glioma tissue compared to healthy tissue. researchgate.net In subcutaneous BT4C gliomas, the tumor-to-muscle ratio was found to be 1.9 ± 0.7. researchgate.net

Syngeneic models have been employed to investigate the role of the immune system in glutamine metabolism and to test immunotherapies. For example, in a multiple myeloma study, C57BL/6 mice were challenged with syngeneic Vk12598 cells to assess the utility of [¹⁸F]4-FGln PET in identifying sites of MM cell colonization. bioassaysys.com Humanized xenograft models, where human immune cells are engrafted into immunodeficient mice bearing human tumors, provide a platform to study the interplay between the tumor and the human immune system.

Assessment of Glutamine Pool Dynamics

A key application of [¹⁸F]4-FGln PET imaging in preclinical models is the non-invasive assessment of cellular glutamine pool size. nih.gov The uptake of [¹⁸F]4-FGln has been shown to correlate directly with the size of the glutamine pool within tumors. This relationship is particularly valuable for monitoring the pharmacodynamic effects of drugs that target glutamine metabolism, such as glutaminase (GLS) inhibitors. nih.gov

In triple-negative breast cancer (TNBC) models, which often exhibit high GLS activity, the cellular glutamine pool size is typically low. nih.gov Inhibition of GLS leads to an increase in the intracellular glutamine concentration. nih.gov Studies have demonstrated a strong positive correlation (R²=0.71) between the tumor-to-blood ratios of [¹⁸F]4-FGln observed in PET imaging and the tumor glutamine pool size measured by high-resolution ¹H magnetic resonance spectroscopy (MRS). nih.gov

Following treatment with a GLS inhibitor, a significant increase in the cellular glutamine concentration was observed in TNBC cells. nih.gov This increase in the glutamine pool was detectable by [¹⁸F]4-FGln PET, highlighting its utility as a pharmacodynamic marker for glutaminase-targeting drugs. nih.gov Kinetic analysis of dynamic [¹⁸F]4-FGln PET images allows for the measurement of the distribution volume (VD), which can be used to estimate the glutamine pool size.

Radiolabeling Strategies for Tracer Development

The development of DL-erythro-4-Fluoroglutamine as a positron emission tomography (PET) tracer has necessitated robust radiolabeling strategies, particularly for its biologically active stereoisomer, (2S,4R)-4-Fluoroglutamine ([18F]FGln).

Synthesis of [18F]-(2S,4R)-4-Fluoroglutamine (FGln)

The radiosynthesis of [18F]-(2S,4R)-4-Fluoroglutamine is a critical step for its use in PET imaging. Automated synthesis modules are frequently employed to ensure reproducibility and safety in handling the radioisotope. The process typically involves a two-step reaction.

The synthesis generally starts from a protected precursor, with the specific procedure being adapted and optimized across different laboratories. For instance, one common approach begins with commercially available 2S-configured protected homoserine. nih.gov The synthesis proceeds through several steps to create a suitable precursor for the final radiolabeling reaction. nih.gov

The radiolabeling itself is achieved through nucleophilic substitution with [18F]fluoride. Following the reaction, the crude product undergoes purification, often using reverse-phase high-performance liquid chromatography (HPLC), to remove unreacted [18F]fluoride and chemical impurities. nih.gov The final product is formulated in a physiologically compatible solution, such as phosphate-buffered saline (PBS), for in vivo use.

Several research groups have reported automated synthesis procedures on platforms like the GE TRACERlab FX-N Pro module. nih.govplos.org These automated methods provide the final [18F]FGln product within approximately 80 to 100 minutes. nih.govnih.gov The quality of the final product is assessed based on several parameters, including radiochemical yield, radiochemical purity, and stereochemical (enantiomeric) purity. nih.govnih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Synthesis Time | 80 ± 3 min | nih.gov |

| Synthesis Time | ~100 min | nih.gov |

| Radiochemical Yield (uncorrected) | 21 ± 3% | nih.gov |

| Radiochemical Yield (n.d.c.) | 12.3 ± 5.4% | nih.gov |

| Radiochemical Purity | >98% | nih.govsnmjournals.org |

| Radiochemical Purity | 98.9 ± 0.9% | nih.gov |

| Stereochemical/Optical Purity | 90 ± 5% | nih.gov |

| Stereochemical/Optical Purity | 95 ± 3.5% | nih.gov |

| Stereochemical/Optical Purity | >91 ± 8% | snmjournals.org |

Evaluation of In Vivo Metabolic Kinetic Parameters in Preclinical Settings

Once synthesized, the in vivo behavior of [18F]FGln is evaluated in preclinical models, typically tumor-bearing rodents, using dynamic PET imaging. This allows for the quantification of various kinetic parameters that describe the uptake and metabolism of the tracer. nih.gov Kinetic modeling helps to understand the tracer's distribution and fate in tissues.

Studies have shown that [18F]FGln is taken up by cells using the same transporters as natural glutamine but is minimally metabolized. nih.gov The tracer's uptake and retention kinetics can be analyzed using compartmental models. researchgate.net A reversible two-tissue compartment model is often found to be the most appropriate for describing its behavior in tumors. researchgate.net

Key kinetic parameters derived from these models include:

K₁ (Influx rate constant): Represents the rate of tracer transport from the blood into the tissue. This parameter is a surrogate for intracellular transport. nih.govresearchgate.net

k₂ (Efflux rate constant): Represents the rate of tracer transport from the tissue back into the blood.

k₃ (Metabolic rate constant): Represents the rate of conversion of [18F]FGln into its metabolites, such as [18F]fluoroglutamate, providing a surrogate for the glutaminolysis rate. researchgate.net

k₄: Represents the reverse rate from the metabolized state.

In preclinical studies involving murine models of hepatocellular carcinoma (HCC), influx rate constants (K₁) were found to be significantly higher in MYC-driven tumors compared to MET-driven tumors under fasting conditions. nih.gov In multiple myeloma models, the uptake of [18F]FGln in tumors peaked at around 25 minutes before slowly declining, consistent with largely reversible tracer exchange. frontiersin.org These kinetic studies are crucial for validating [18F]FGln as a tracer for imaging glutamine metabolism in vivo.

| Model | Kinetic Parameter | Finding | Source |

|---|---|---|---|

| Murine HCC (MYC Tumor, Fasted) | K₁ | 0.374 ± 0.133 | nih.gov |

| Murine HCC (MET Tumor, Fasted) | K₁ | 0.141 ± 0.058 | nih.gov |

| Human Cancer Lesions | K₁ | Correlated with SUV at 30 min (ρ = 0.71) | researchgate.net |

| Human Cancer Lesions | k₃ | Relatively low in ~50% of lesions | researchgate.net |

| Murine Myeloma (JJN3) | Uptake Peak | Peaked at 25 minutes post-injection | frontiersin.org |

Advanced Analytical Techniques in Research

A suite of advanced analytical techniques is essential for the quality control, characterization, and mechanistic study of DL-erythro-4-Fluoroglutamine and its radiolabeled counterpart.

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the research and production of [18F]FGln. Its primary applications include determining radiochemical purity, assessing enantiomeric (stereochemical) purity, and analyzing metabolites in biological samples. nih.govsnmjournals.orgnih.gov

For quality control of the final radiotracer, chiral HPLC is employed to separate and quantify the different stereoisomers. nih.govnih.gov A common method uses a chiral column, such as a Chirex 3126 (d)-penicillamine column, with a mobile phase of 1 mM copper sulfate (B86663) (CuSO₄) solution. nih.govsnmjournals.org This allows for the determination of the enantiomeric purity, ensuring that the desired (2S,4R) isomer is the predominant form. snmjournals.orgnih.gov

HPLC is also crucial for in vivo stability and metabolite analysis. nih.govnih.gov After administration of [18F]FGln to preclinical models, blood and tissue samples are collected and processed. nih.govaacrjournals.org The extracts are then analyzed by radio-HPLC to separate the parent tracer from any radioactive metabolites. aacrjournals.org Studies have shown that in tumor tissue, the majority of the radioactivity (around 76-79%) remains as the parent [18F]FGln one hour after injection, with a small fraction (8-9%) being converted to [18F]-(2S,4R)4-fluoroglutamic acid. snmjournals.org Similarly, analysis of plasma shows that the parent compound is the main radioactive species, although the percentage decreases over time.

| Application | Column Type | Mobile Phase | Key Finding | Source |

|---|---|---|---|---|

| Enantiomeric Purity | Chiral (e.g., Chirex 3126) | 1 mM CuSO₄ | Achieved >95% stereochemical purity | nih.gov |

| Radiochemical Purity | Reverse-Phase C18 | Varies (e.g., MeOH:H₂O) | Achieved >98% radiochemical purity | nih.gov |

| Metabolite Analysis (Tumor) | Chiral (e.g., Astec CHIROBIOTIC T) | Varies | ~79% of activity is parent tracer at 1h p.i. | snmjournals.org |

| Metabolite Analysis (Plasma) | Chiral | Varies | 82-87% of activity is parent tracer | aacrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for both structural confirmation during chemical synthesis and for mechanistic studies of metabolism. During the synthesis of non-radioactive (2S,4R)-4-Fluoroglutamine, ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the chemical structure and purity of the synthesized compound and intermediates. nih.gov ¹⁹F-NMR, in particular, can be useful for identifying fluorine-containing byproducts that may arise during the synthesis process. nih.gov

In a preclinical research context, ¹H Magnetic Resonance Spectroscopy (MRS) is used to investigate cellular metabolism by quantifying metabolite concentrations in cell extracts and tumor tissues. nih.gov For example, high-resolution ¹H MRS has been used to measure the intracellular glutamine pool size in breast cancer cells and tumors. nih.gov This technique allows researchers to understand how glutamine levels change in response to therapies that target glutamine metabolism, such as glutaminase inhibitors. nih.gov By correlating these MRS-derived measurements with PET imaging data, a deeper understanding of the relationship between [18F]FGln uptake and the underlying glutamine metabolism can be achieved. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

While chiral HPLC is more commonly reported for the stereoisomeric analysis of [18F]FGln, Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for the chiral analysis of amino acids. nih.gov A molecule is considered chiral if it contains a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers. gcms.cz

For GC analysis, amino acids like 4-fluoroglutamine (B592507) must first be derivatized to increase their volatility. sigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com This achiral derivatization process does not affect the chiral center of the molecule. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral GC column. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, allowing for their separation. gcms.cz The mass spectrometer then detects and quantifies the separated enantiomers. This method can offer high sensitivity and resolution for chiral separations. sigmaaldrich.com

Structure Activity Relationship Sar Studies and Analog Development

Correlation of Stereoisomerism with Enzymatic Potency and Selectivity

The biological activity of 4-fluoroglutamic acid, the precursor to 4-fluoroglutamine (B592507), is profoundly influenced by its stereochemistry. Different stereoisomers exhibit markedly different potencies and selectivities as enzyme inhibitors. All stereoisomers of 4-fluoroglutamate (4-F-Glu) have been shown to inhibit the decarboxylation of L-glutamate by rat brain glutamate (B1630785) decarboxylase (GAD), but to varying degrees. nih.gov

The inhibition is competitive, with the D-erythro isomer being the most potent inhibitor of GAD. nih.gov Studies have quantified the inhibitory constants (Ki) for these isomers, demonstrating a clear structure-activity relationship. nih.gov

| Stereoisomer | Inhibitory Constant (Ki) | Inhibition at 1 x 10⁻² M (%) |

|---|---|---|

| D-erythro-4-F-Glu | 2 x 10⁻³ M | ~70% |

| D-threo-4-F-Glu | 1.1 x 10⁻² M | Data Not Available |

| L-erythro-4-F-Glu | 1.1 x 10⁻² M | Data Not Available |

This stereochemical specificity extends to cellular uptake and transport. The development of fluoroglutamine analogs for applications like Positron Emission Tomography (PET) has focused on specific, optically pure isomers. For instance, (2S,4R)-4-fluoroglutamine ([¹⁸F]4-FGln) was specifically synthesized and validated as a glutamine transport analogue. nih.gov This isomer shares the same transporters as natural L-glutamine in human multiple myeloma cell lines. nih.gov

Further studies have revealed subtle differences in transporter utilization between natural glutamine and its fluorinated analog. Inhibition assays showed that while both compounds are transported via similar pathways, (2S,4R)-4-FGln may exploit sodium-independent system L transporters (inhibited by BCH) to a greater extent than L-glutamine itself. nih.gov

| Inhibitor | Targeted Transporter System | Effect on Gln Uptake | Effect on 4-FGln Uptake |

|---|---|---|---|

| Threonine (Thr) | ASCT2 | Highest inhibitory activity | Highest inhibitory activity |

| Methylaminoisobutyric acid (MeAIB) | System A | Lowest inhibitory activity | Lowest inhibitory activity |

| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | System L | Inhibited uptake | More strongly inhibited than Gln |

Fluorine Substitution Effects on Biochemical Reactivity and Enzyme Sensitivity

The introduction of a fluorine atom into the glutamine molecule imparts significant changes to its biochemical properties. Fluorine is a small atom, often considered a bioisostere of a hydrogen atom or a hydroxyl group, yet its extreme electronegativity and the strength of the carbon-fluorine (C-F) bond dramatically alter the molecule's electronic character, pKa, stability, and binding affinity. nih.gov

The C-F bond is exceptionally stable and generally resistant to metabolic cleavage, which can increase the biological half-life of a fluorinated compound compared to its non-fluorinated counterpart. nih.gov This stability is a key feature in the design of metabolic tracers. Furthermore, substituting fluorine at a potential site of enzymatic metabolism can effectively block that reaction. For example, introducing fluorine at the site of hydroxylation in steroid substrates has been shown to block the hydroxylase reactions catalyzed by cytochrome P450 enzymes. rsc.org

The high electronegativity of fluorine can also influence how the molecule interacts with enzyme active sites. nih.gov It can alter the acidity of nearby protons and change the molecule's dipole moment, affecting binding orientation and affinity. While 4-fluorophenylalanine is structurally very similar to phenylalanine, the electronic effect of the fluorine atom makes it functionally resemble tyrosine in some contexts. nih.gov Similarly, for 4-fluoroglutamine, the fluorine atom modifies its interaction with amino acid transporters, leading to slightly different selectivity profiles, such as the observed higher reliance on system L transporters. nih.gov

Design and Evaluation of Fluoroglutamine/Glutamic Acid Analogs in Research

The unique properties of fluorinated amino acids have led to their design and evaluation as research tools, particularly as metabolic imaging agents for PET. Many cancer cells exhibit a heightened dependence on glutamine for energy and biosynthesis, a phenomenon known as "glutamine addiction". nih.gov This makes glutamine analogs ideal candidates for visualizing tumors.

The analog ¹⁸F-(2S,4R)4-fluoroglutamine (¹⁸F-(2S,4R)4F-GLN) was developed as a PET tracer to map glutaminolytic activity in tumors. Its evaluation involves a multi-step process:

Stereospecific Synthesis : Chemical synthesis is designed to produce a single, optically pure stereoisomer, the (2S,4R) form, to ensure specific biological activity.

In Vitro Uptake Studies : The analog is tested in cancer cell lines to confirm its uptake mechanism. Studies have shown that ¹⁸F-(2S,4R)4F-GLN uptake is largely mediated by the amino acid transporter ASCT2, similar to natural glutamine. researchgate.net

In Vivo Biodistribution and Imaging : The tracer is evaluated in animal models bearing tumor xenografts. researchgate.netfrontiersin.org These studies measure key parameters like tumor uptake, clearance from non-target tissues, and tumor-to-background ratios.

Comparative evaluations between ¹⁸F-(2S,4R)4-fluoroglutamine and ¹⁸F-(2S,4R)4-fluoroglutamic acid (¹⁸F-(2S,4R)4F-GLU) have revealed significant differences in their metabolic fate. After being transported into tumor cells, a large fraction of ¹⁸F-(2S,4R)4F-GLN is incorporated into proteins, leading to prolonged retention within the tumor. researchgate.net In contrast, ¹⁸F-(2S,4R)4F-GLU largely remains as a free amino acid. researchgate.net

| Tracer | Relative Tumor Uptake | Tumor-to-Background Ratio | Intracellular Fate |

|---|---|---|---|

| ¹⁸F-(2S,4R)4F-GLN | Higher | Slightly lower than 4F-GLU | Incorporated into protein; prolonged retention |

| ¹⁸F-(2S,4R)4F-GLU | Lower | Slightly higher than 4F-GLN | Remains as free amino acid |

These findings underscore the value of fluorinated glutamine analogs as sophisticated probes for studying cancer metabolism in vivo. frontiersin.orgresearchgate.net

Emerging Research Directions and Theoretical Frameworks

Integration into Comprehensive Metabolic Network Analysis

The integration of [¹⁸F]-(2S,4R)-4-Fluoroglutamine ([¹⁸F]FGln) data into comprehensive metabolic network analysis is largely achieved through pharmacokinetic modeling. nih.gov These models provide a framework for quantifying the transport and metabolism of the tracer in vivo, offering insights into the broader metabolic landscape. snmjournals.orgnih.gov Dynamic Positron Emission Tomography (PET) scans track the distribution of [¹⁸F]FGln over time, and this data can be fitted to various compartmental models to extract key kinetic parameters. nih.govnih.gov

| Pharmacokinetic Model | Key Parameter(s) | Biological Interpretation | Key Findings from Research | Reference |

|---|---|---|---|---|

| Reversible Two-Tissue Compartment Model (2C4K) | K₁, k₂, k₃, k₄ | Models transport from plasma to tissue (K₁), efflux from tissue to plasma (k₂), conversion to metabolites (k₃), and clearance of metabolites (k₄). | Chosen as the most appropriate model for most cancer lesions, indicating both transport and some metabolic conversion occur. | nih.gov |

| Logan Plot (Graphical Analysis) | Distribution Volume (DV) | Estimates the total volume of tissue in which the tracer is distributed at equilibrium, reflecting reversible uptake. | Demonstrated a significant increase in tumor uptake rate versus control tissue, fitting well with reversible uptake patterns. | nih.gov |

| Patlak Plot (Graphical Analysis) | Kᵢ (Influx constant) | Used to identify irreversible uptake, where the tracer is metabolically trapped. | Showed no significant irreversible uptake in glioma tumors, suggesting minimal metabolic trapping of [¹⁸F]FGln itself. | nih.gov |

Potential as a Biochemical Probe for Glutamine-Dependent Processes

[¹⁸F]-(2S,4R)-4-Fluoroglutamine has emerged as a powerful biochemical probe for visualizing and quantifying various glutamine-dependent processes in vivo. snmjournals.org Because it utilizes the same cellular transporters as natural glutamine but is minimally metabolized, it effectively tracks glutamine transport and accumulation, reflecting the size of the cellular glutamine pool. aacrjournals.orgsnmjournals.orgnih.gov This characteristic makes it an ideal tracer for PET imaging. snmjournals.org

Research has demonstrated its utility in a range of applications:

Cancer Metabolism: Many aggressive cancers exhibit "glutamine addiction," relying on high levels of glutamine for energy and biosynthesis. aacrjournals.orgcancer.gov [¹⁸F]FGln PET can identify these glutamine-dependent tumors, offering diagnostic and prognostic information. snmjournals.orgfrontiersin.orgnih.gov It has been successfully used to image gliomas, breast cancers, multiple myeloma, and hepatocellular carcinoma. nih.govsnmjournals.orgfrontiersin.orgfrontiersin.org

Therapeutic Monitoring: The probe is highly effective for monitoring the pharmacodynamic effects of drugs that target glutamine metabolism. For instance, in response to glutaminase (B10826351) (GLS) inhibitors, which block the conversion of glutamine to glutamate (B1630785), [¹⁸F]FGln PET can detect the subsequent increase in the intracellular glutamine pool. aacrjournals.orgnih.govnih.gov This provides a non-invasive method to assess whether a drug has reached its target and exerted its intended metabolic effect. nih.govaacrjournals.org

Inflammation: Like cancer cells, major inflammatory cells are heavily dependent on glutamine metabolism. nih.gov Studies in rat models of arthritis and paw edema have shown that [¹⁸F]FGln accumulates in inflamed tissues, suggesting its potential as a novel imaging marker for inflammation. nih.gov It has also been shown to detect inflamed atherosclerotic lesions. frontiersin.org

| Process Investigated | Organism/Model | Key Finding | Reference |

|---|---|---|---|

| Glutaminolysis in Cancer | Mouse models of breast cancer | [¹⁸F]FGln PET tracks changes in glutamine pool size in response to glutaminase inhibitors. | aacrjournals.orgnih.govnih.gov |

| Glutamine Addiction in Tumors | Rat and mouse models of glioma | The tracer shows preferential uptake in glioma tissue compared to healthy brain tissue. | nih.govsnmjournals.orgfrontiersin.org |

| Glutamine Transport in Myeloma | Mouse models of multiple myeloma | Validated as a tracer for imaging glutamine-dependent multiple myeloma. | frontiersin.orgnih.gov |

| Inflammatory Processes | Rat models of arthritis and paw edema | Demonstrated increased uptake in inflamed paws, correlating with inflammation severity. | nih.gov |

| Atherosclerotic Inflammation | Mouse models of atherosclerosis | Uptake co-localized with macrophage-rich, inflamed atherosclerotic lesions. | frontiersin.org |

Mechanistic Insights into Cellular Adaptation to Metabolic Stress

DL-erythro-4-Fluoroglutamine provides a unique window into how cells adapt to metabolic stress, particularly the stress induced by the inhibition of key metabolic pathways. The use of [¹⁸F]FGln in conjunction with glutaminase inhibitors is a primary example. Glutaminase is the rate-limiting enzyme in glutaminolysis, a pathway critical for many cancer cells. aacrjournals.org

When cells are treated with a glutaminase inhibitor like CB-839, they experience a significant metabolic perturbation. snmjournals.orgnih.gov The immediate effect is the blockage of glutamine conversion to glutamate, leading to an accumulation of intracellular glutamine. aacrjournals.orgnih.gov By using [¹⁸F]FGln PET, researchers can non-invasively visualize and quantify this accumulation in real-time. aacrjournals.orgnih.gov This provides a direct readout of the target engagement of the inhibitor and the initial cellular response to this metabolic stress. The observed increase in the glutamine pool size is a mechanistic insight into the cell's immediate adaptation, preceding downstream effects on cell growth and survival. nih.gov Furthermore, studies have noted that glutamine metabolism provides protection against oxidative stress, another form of metabolic challenge. snmjournals.org The ability to monitor changes in glutamine pools with [¹⁸F]FGln could, therefore, offer indirect insights into how cells are coping with such stresses.

Role in Elucidating Novel Enzymatic Reactions

While DL-erythro-4-Fluoroglutamine is primarily valued as a probe because it is minimally metabolized, its limited metabolic conversion provides important in vivo evidence for the activity of specific enzymes. aacrjournals.orgnih.govresearchgate.net Rather than discovering entirely novel enzymatic reactions, the tracer helps to elucidate the dynamics and relevance of known enzymatic pathways within a complex biological system.

The primary metabolic fate of [¹⁸F]FGln that has been observed is its conversion to [¹⁸F]-(2S,4R)-4-fluoroglutamic acid. nih.govsnmjournals.org This reaction confirms the in vivo activity of glutaminase, as this enzyme catalyzes the analogous conversion of glutamine to glutamate. aacrjournals.orgnih.gov Pharmacokinetic models have incorporated this conversion as the "k₃" rate constant, providing a method to quantify the rate of glutaminolysis in tumors. nih.govnih.gov

Furthermore, some research suggests the possibility of other enzymatic interactions. The incorporation of the tracer into proteins, though limited, implies that it is recognized and processed by aminoacyl-tRNA synthetases. snmjournals.org Additionally, kinetic models have considered the potential for [¹⁸F]-fluoroglutamate to be converted back into [¹⁸F]FGln by glutamine synthetase, represented by the "k₄" rate constant in some models. nih.gov Thus, while not a tool for discovering unknown enzymes, DL-erythro-4-Fluoroglutamine serves to confirm and quantify the activity of key enzymes in the glutamine metabolic pathway under physiological conditions.

Q & A

Q. How can meta-analysis resolve discrepancies in reported IC₅₀ values for DL-erythro-4-Fluoroglutamine across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.